molecular formula C68H110N24O16S B598666 LOCUSTAMYOTROPIN IV CAS No. 143907-81-7

LOCUSTAMYOTROPIN IV

Cat. No.: B598666
CAS No.: 143907-81-7
M. Wt: 1551.84
InChI Key: OHIFROZEFNQDEE-JTNSDRKUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Locustamyotropin IV (Lom-MT IV) is a neuropeptide isolated from the brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes of the migratory locust, Locusta migratoria. It belongs to the locustamyotropin peptide family, characterized by their myotropic activity on visceral muscles. Lom-MT IV is a 36-residue peptide with a molecular weight of 3919.2 Da, post-translationally modified by a single fucose moiety. It contains three intramolecular disulfide bridges formed by six cysteine residues, a structural hallmark critical for its stability and bioactivity . Unlike most neuropeptides, Lom-MT IV and its homologs (Lom-MT III and a third 54-residue peptide) were also detected in significant quantities in the fat body, raising questions about their synthesis sites .

Properties

CAS No.

143907-81-7

Molecular Formula

C68H110N24O16S

Molecular Weight

1551.84

IUPAC Name

(2S)-N-[(2S)-4-amino-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]pentanediamide

InChI

InChI=1S/C68H110N24O16S/c1-36(2)27-44(55(72)97)85-58(100)41(16-10-23-79-68(75)76)84-63(105)50-17-12-25-92(50)66(108)49(34-93)90-61(103)46(29-38-13-7-6-8-14-38)89-64(106)51-18-11-24-91(51)65(107)43(21-26-109-5)82-54(96)33-80-57(99)48(31-53(71)95)88-59(101)42(19-20-52(70)94)83-62(104)47(30-39-32-77-35-81-39)87-60(102)45(28-37(3)4)86-56(98)40(69)15-9-22-78-67(73)74/h6-8,13-14,32,35-37,40-51,93H,9-12,15-31,33-34,69H2,1-5H3,(H2,70,94)(H2,71,95)(H2,72,97)(H,77,81)(H,80,99)(H,82,96)(H,83,104)(H,84,105)(H,85,100)(H,86,98)(H,87,102)(H,88,101)(H,89,106)(H,90,103)(H4,73,74,78)(H4,75,76,79)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1

InChI Key

OHIFROZEFNQDEE-JTNSDRKUSA-N

SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CCSC)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of Lom-MT IV with Related Peptides

Structural Comparisons

The locustamyotropin family includes Lom-MT III, Lom-MT IV, and a structurally related 54-residue peptide. Key differences include:

Peptide Residues Molecular Weight (Da) Disulfide Bridges Post-Translational Modifications
Lom-MT III 35 3752.3 3 None
Lom-MT IV 36 3919.2 3 Fucose moiety
54-residue peptide 54 5776.3 6 Unknown
  • Sequence Homology : Lom-MT III and IV share strong sequence similarity, while the 54-residue peptide is less homologous .
  • Fucosylation : Lom-MT IV is uniquely fucosylated, a modification absent in Lom-MT III and other family members. This modification may enhance receptor binding or stability .
  • Disulfide Arrangements : All three peptides feature intramolecular disulfide bridges, though their exact positions remain unresolved .

Comparison with Other Myotropic Peptides

  • Locustapyrokinin: A 10-residue peptide (132293-87-9) with pyroglutamic acid at the N-terminus.
  • Lom-AG-Myotropin I : Localized in male reproductive tissues and nervous systems, this peptide may regulate reproductive muscle contractions, unlike Lom-MT IV’s broader visceral activity .

Q & A

Q. How should researchers interpret conflicting results from RNAi knockdown experiments targeting this compound receptors?

  • Resolution Framework :

Technical audit : Verify siRNA specificity via qPCR and off-target effect screening.

Phenotypic redundancy : Test double/triple knockdowns to account for paralog compensation.

Context dependency : Replicate under varying environmental conditions (e.g., temperature, diet) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.